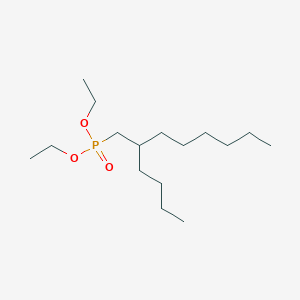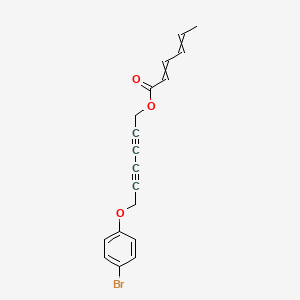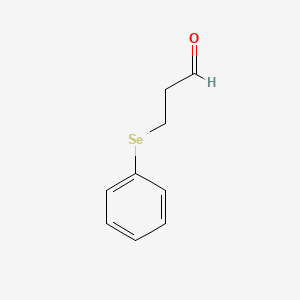
Propanal, 3-(phenylseleno)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanal, 3-(phenylseleno)-: is an organic compound that belongs to the class of aldehydes It features a propanal backbone with a phenylseleno group attached to the third carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Propanal, 3-(phenylseleno)- can be synthesized through several methods. One common approach involves the reaction of propanal with phenylselenol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the phenylselenol acting as a nucleophile, attacking the carbonyl carbon of propanal to form the desired product.
Industrial Production Methods: While specific industrial production methods for propanal, 3-(phenylseleno)- are not well-documented, the general principles of aldehyde synthesis can be applied. Industrial production may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Propanal, 3-(phenylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.
Substitution: The phenylseleno group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used to replace the phenylseleno group.
Major Products Formed:
Oxidation: Propanoic acid.
Reduction: 3-(phenylseleno)propanol.
Substitution: Various substituted propanal derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanal, 3-(phenylseleno)- is used as an intermediate in organic synthesis. It can be employed in the preparation of more complex molecules, serving as a building block for various chemical reactions.
Biology and Medicine: The compound’s unique structure makes it a potential candidate for drug development. It may exhibit biological activity that could be harnessed for therapeutic purposes, although specific applications in medicine are still under investigation.
Industry: In the industrial sector, propanal, 3-(phenylseleno)- can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating customized compounds with specific properties.
Wirkmechanismus
The mechanism of action of propanal, 3-(phenylseleno)- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenylseleno group may also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Propanal: A simple aldehyde with a similar structure but lacking the phenylseleno group.
3-(Phenylthio)propanal: Similar to propanal, 3-(phenylseleno)- but with a phenylthio group instead of phenylseleno.
3-(Phenylsulfonyl)propanal: Contains a phenylsulfonyl group, offering different reactivity and properties.
Uniqueness: Propanal, 3-(phenylseleno)- is unique due to the presence of the phenylseleno group, which imparts distinct chemical reactivity and potential biological activity. This group can participate in redox reactions and influence the compound’s interaction with biological targets, setting it apart from other similar aldehydes.
Eigenschaften
CAS-Nummer |
103971-83-1 |
|---|---|
Molekularformel |
C9H10OSe |
Molekulargewicht |
213.15 g/mol |
IUPAC-Name |
3-phenylselanylpropanal |
InChI |
InChI=1S/C9H10OSe/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI-Schlüssel |
MCZHBMYPVWHZJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Se]CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
![5-tert-Butyl-2-methyl-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B14332680.png)
silane](/img/structure/B14332681.png)

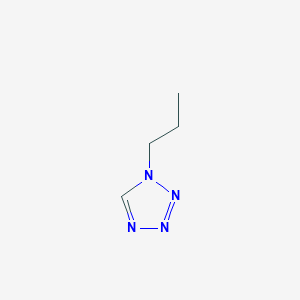
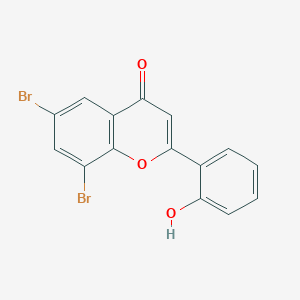
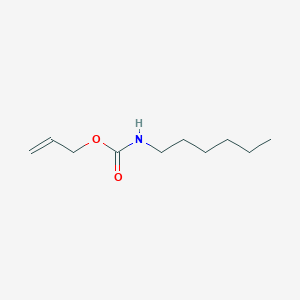
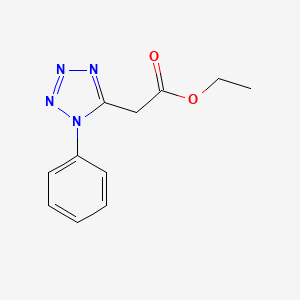
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)

